molecular formula C8H6FNS B12999350 4-Fluorobenzo[b]thiophen-2-amine

4-Fluorobenzo[b]thiophen-2-amine

Cat. No.: B12999350
M. Wt: 167.21 g/mol
InChI Key: GLPNWXDOMCMXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorobenzo[b]thiophen-2-amine is a heterocyclic compound that features a thiophene ring fused with a benzene ring and substituted with a fluorine atom at the 4-position and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of 2-(2-bromophenyl)acetonitrile as a starting material, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the desired compound . The reaction conditions often involve the use of palladium catalysts, such as Pd(dppf)Cl2, and bases like Cs2CO3 in solvents like DMF under an argon atmosphere .

Industrial Production Methods: While specific industrial production methods for 4-Fluorobenzo[b]thiophen-2-amine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzo[b]thiophen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

4-Fluorobenzo[b]thiophen-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluorobenzo[b]thiophen-2-amine largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes .

Comparison with Similar Compounds

Uniqueness: 4-Fluorobenzo[b]thiophen-2-amine is unique due to the combination of the fluorine and amine groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, while the amine group can facilitate interactions with biological targets .

Properties

Molecular Formula

C8H6FNS

Molecular Weight

167.21 g/mol

IUPAC Name

4-fluoro-1-benzothiophen-2-amine

InChI

InChI=1S/C8H6FNS/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4H,10H2

InChI Key

GLPNWXDOMCMXNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.